Plantaricin 423 -

Plantaricin 423

Catalog Number: EVT-244803
CAS Number:
Molecular Formula:
Molecular Weight:
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Product Introduction

Overview

Plantaricin 423 is a class IIa bacteriocin produced by the lactic acid bacterium Lactobacillus plantarum 423, which was originally isolated from sorghum beer. This antimicrobial peptide consists of 37 amino acids and exhibits significant bactericidal activity against various Gram-positive bacteria, including foodborne pathogens like Listeria innocua and Listeria monocytogenes . The genetic basis for plantaricin 423 is encoded on a plasmid known as pPLA4, which contains the necessary operon for its synthesis .

Source and Classification

Plantaricin 423 is classified as a bacteriocin, specifically within the class IIa category, which is characterized by its heat stability and ability to act against closely related species. The operon responsible for its production includes genes that encode the structural protein (PlaA) and an immunity protein (PlaB), along with two membrane translocation proteins (PlaC and PlaD) . The production of plantaricin 423 occurs during the exponential growth phase of Lactobacillus plantarum, reaching peak activity levels of approximately 6000 activity units per milliliter .

Synthesis Analysis

Methods

The synthesis of plantaricin 423 can be achieved through various methods, primarily involving recombinant DNA technology. Heterologous expression systems, such as Escherichia coli and Saccharomyces cerevisiae, have been employed to produce active forms of this bacteriocin. In these systems, the mature peptide is often fused to a His-tagged green fluorescent protein to enhance purification and yield .

Technical Details

The plasmid pPLA4, which harbors the genes for plantaricin 423, is approximately 8,188 base pairs long. The operon structure allows for coordinated expression of the bacteriocin and its associated immunity protein, ensuring that the producing organism can survive in environments where the bacteriocin is active . Techniques such as codon optimization and the use of strong promoters have been explored to increase expression levels in heterologous hosts .

Molecular Structure Analysis

Structure

Plantaricin 423 has a defined structure typical of class IIa bacteriocins, characterized by a compact fold that enables its antimicrobial activity. The specific sequence of amino acids contributes to its stability and interaction with target cell membranes.

Data

The amino acid sequence of plantaricin 423 is critical for its function. Structural analyses indicate that it maintains activity across a wide pH range (1-10) but is sensitive to proteolytic enzymes like pepsin and trypsin . Its molecular weight is approximately 4.0 kDa, making it relatively small compared to other proteins.

Chemical Reactions Analysis

Reactions

Plantaricin 423 exhibits bactericidal activity through mechanisms that disrupt bacterial cell membranes. It binds to specific receptors on the surface of target bacteria, leading to pore formation and subsequent cell lysis.

Technical Details

The interactions between plantaricin 423 and target bacteria involve electrostatic attractions due to its cationic nature. This characteristic allows it to effectively penetrate negatively charged bacterial membranes, resulting in cellular damage .

Mechanism of Action

Process

The mechanism by which plantaricin 423 exerts its antimicrobial effects involves several steps:

  1. Binding: The peptide binds to the surface of Gram-positive bacteria.
  2. Pore Formation: It induces conformational changes that lead to pore formation in the bacterial membrane.
  3. Cell Lysis: This disruption ultimately causes leakage of cellular contents and death of the bacterial cell.

Data

Studies have shown that plantaricin 423 retains its activity against various pathogens even after exposure to extreme conditions, underscoring its potential as a biopreservative in food applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 4.0 kDa
  • Stability: Active across a broad pH range (1-10)
  • Heat Stability: Maintains activity after heating

Chemical Properties

  • Solubility: Generally soluble in aqueous solutions
  • Sensitivity: Inactivated by proteolytic enzymes such as pepsin and trypsin

These properties make plantaricin 423 suitable for various applications in food preservation and safety.

Applications

Plantaricin 423 has significant potential in scientific applications, particularly in food microbiology. Its ability to inhibit pathogenic bacteria makes it an excellent candidate for use as a biopreservative in food products. Additionally, research continues into its use in therapeutic contexts due to its antimicrobial properties against resistant strains of bacteria .

Molecular Genetics and Biosynthesis

Genetic Determinants of Plantaricin 423 Production

Plantaricin 423 is a class IIa bacteriocin produced by Lactobacillus plantarum 423, originally isolated from South African sorghum beer. Its genetic determinants are distinct from chromosomally encoded bacteriocins, residing exclusively on a mobilizable plasmid.

Plasmid pPLA4: Sequence Analysis and Functional Annotation

The 8,135-bp plasmid pPLA4 (also reported as 8,188 bp in later studies) harbors the complete genetic machinery for plantaricin 423 biosynthesis, immunity, and secretion [1] [2]. Key features revealed by sequencing include:

  • Core Operon: A bacteriocin operon sharing high sequence similarity with those encoding pediocin PA-1, pediocin AcH, and coagulin.
  • Limited Homology: Outside the bacteriocin operon, pPLA4 shows no significant sequence similarity to plasmids encoding related bacteriocins, suggesting an independent evolutionary origin [1].
  • Accessory Genes: Two open reading frames (ORFs) flank the operon:
  • ORF1: Encodes a putative mobilization (Mob) protein homologous to the pMV158 superfamily, with highest similarity to L. plantarum NCDO 1088.
  • ORF2: Encodes a replication (Rep) protein with low similarity to plasmids pLME300 (Lactobacillus fermentum) and pYIT356 (Lactobacillus casei) [1] [2].

Table 1: Genetic Features of Plasmid pPLA4

FeatureDescription
Size8,135 bp (8.1 kb) / 8,188 bp
GC ContentNot specified in sources
Key RegionsBacteriocin operon, mob gene, rep gene
MobilityPutative Mob protein of pMV158 superfamily
ReplicationRep protein with low homology to pLME300 (L. fermentum) and pYIT356 (L. casei)
Host RangeConfined to Lactobacillus plantarum

Operon Structure: plaA, plaB, plaC, plaD and Their Roles

The plantaricin 423 operon consists of four co-transcribed genes essential for bacteriocin function:

  • plaA: Encodes the pre-bacteriocin peptide (structural gene). The 58-amino-acid precursor includes an 18-aa leader peptide and a 40-aa mature peptide. The N-terminal 31 residues (including the YGNGV motif) are identical to pediocin PA-1, coagulin, and pediocin AcH, while the C-terminus diverges [1] [5].
  • plaB: Encodes a 109-aa immunity protein specific to plantaricin 423. Crucially, it shows no cross-reactivity with pediocin PA-1 immunity proteins, explaining strain-specific protection [1] [2].
  • plaC and plaD: Encode accessory membrane translocation proteins. PlaC and PlaD exhibit 99–100% similarity to translocation proteins of pediocin PA-1 (PedC/PedD) and coagulin (CoaC/CoaD), facilitating bacteriocin export [1] [3].

Table 2: Functions of Genes in the Plantaricin 423 Operon

GeneProductFunctionHomology
plaAPre-bacteriocin peptideEncodes leader peptide (removed during export) and mature bacteriocin; YGNGV motif critical for receptor bindingN-terminus identical to pediocin PA-1/AcH/coagulin; C-terminus unique
plaBImmunity proteinBinds plantaricin 423 to protect producer strain; no cross-immunity to pediocin PA-1Unique sequence; no similarity to pediocin immunity proteins
plaCAccessory transporterAssists in bacteriocin translocation across membrane99–100% identical to PedC/CoaC/PapC
plaDABC transporter componentATP-dependent export of mature bacteriocin99–100% identical to PedD/CoaD/PapD

Regulatory Mechanisms of Biosynthesis

Metalloregulatory Control: Manganese Privation-Induced Transcription

Unlike many class IIa bacteriocins, plantaricin 423 lacks a dedicated quorum-sensing system within its operon. Instead, its expression is governed by transition metal homeostasis, specifically manganese (Mn²⁺) availability:

  • Transcriptional Upregulation: Under manganese-deficient conditions, plaA expression increases up to 8-fold. This was demonstrated using a fluorescent promoter-reporter system in L. plantarum 423 [3] [10].
  • Regulatory Mechanism: Manganese privation likely triggers a Fur-family metalloregulator (e.g., MntR) that binds the pla promoter. This aligns with phylogenetic evidence linking "regulation-less" class IIa operons (including plantaricin 423) to metal ion stress responses [10].
  • Physiological Rationale: This mechanism may help the producer strain compete under Mn²⁺-limiting conditions (e.g., host environments), where bacteriocin production inhibits rivals while conserving essential metals [3] [10].

Absence of Classical Quorum-Sensing Systems in pla Operon

Plantaricin 423 belongs to a distinct clade of class IIa bacteriocins lacking embedded regulatory circuits:

  • Phylogenetic Grouping: Immunity protein analysis places plantaricin 423 in a subgroup with pediocin AcH/PA-1, divercin V41, enterocin A, and sakacin G. None encode dedicated autoinducer peptides, histidine kinases, or response regulators within their operons [10].
  • Contrast to Other Plantaricins: This differs from complex pln loci (e.g., in L. plantarum C11 or WCFS1), which encode multi-component quorum-sensing systems (e.g., PlnABCD) regulating bacteriocin production in a cell-density-dependent manner [6] [7].
  • Regulatory Implications: The absence of classical quorum sensing suggests plantaricin 423 production is primarily an environmental stress response rather than a cooperative behavior. This impacts its expression in industrial settings, where manganese levels in growth media significantly influence yield [3] [10].

Table 3: Key Bacteriocins in the "Regulation-Less" Class IIa Subgroup

BacteriocinProducer StrainGenetic Regulation Mechanism
Plantaricin 423Lactobacillus plantarum 423Manganese privation; no quorum-sensing genes
Pediocin PA-1/AcHPediococcus spp.Unknown; lacks embedded regulators
Divercin V41Carnobacterium divergens V41pH-dependent; no quorum-sensing
Enterocin AEnterococcus faeciumConstitutive or stress-induced

Properties

Product Name

Plantaricin 423

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